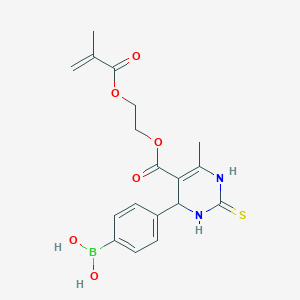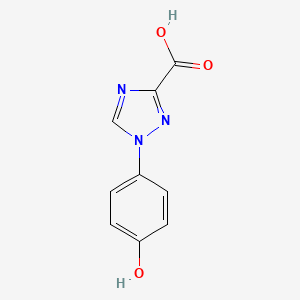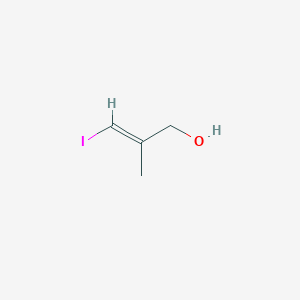
3-Iodo-2-methylprop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(e)-3-iodo-2-methylprop-2-en-1-ol is an organic compound with the molecular formula C4H7IO It is characterized by the presence of an iodine atom attached to a carbon-carbon double bond, making it an allylic iodide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-iodo-2-methylprop-2-en-1-ol can be achieved through several methods. One common approach involves the iodination of 2-methylprop-2-en-1-ol using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, with the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (e)-3-iodo-2-methylprop-2-en-1-ol may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(e)-3-iodo-2-methylprop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding the corresponding alkene.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(e)-3-iodo-2-methylprop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (e)-3-iodo-2-methylprop-2-en-1-ol involves its reactivity as an allylic iodide. The iodine atom can participate in various chemical reactions, acting as a leaving group in substitution reactions or as a site for oxidation or reduction. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-iodo-2-methylprop-1-ene: Similar structure but lacks the hydroxyl group.
2-iodo-3-methylbut-2-ene: Different positioning of the iodine atom and double bond.
3-bromo-2-methylprop-2-en-1-ol: Bromine instead of iodine.
Uniqueness
(e)-3-iodo-2-methylprop-2-en-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both an iodine atom and a hydroxyl group allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis.
Propriétés
Formule moléculaire |
C4H7IO |
|---|---|
Poids moléculaire |
198.00 g/mol |
Nom IUPAC |
(E)-3-iodo-2-methylprop-2-en-1-ol |
InChI |
InChI=1S/C4H7IO/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2+ |
Clé InChI |
GGCHQVLKOFTLDN-DUXPYHPUSA-N |
SMILES isomérique |
C/C(=C\I)/CO |
SMILES canonique |
CC(=CI)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide](/img/structure/B15205409.png)
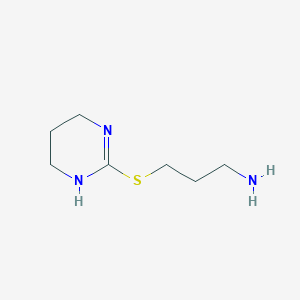


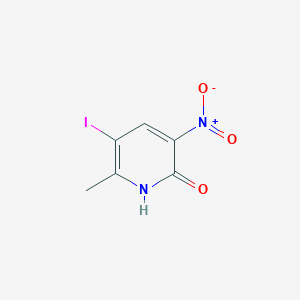
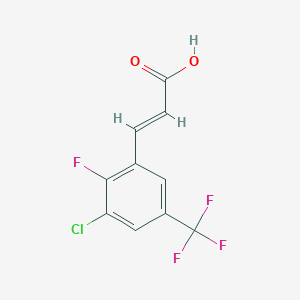
![4-[3-methyl-4-[(1E,3E,5E)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B15205451.png)
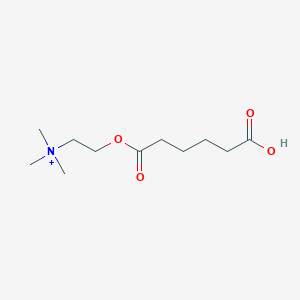
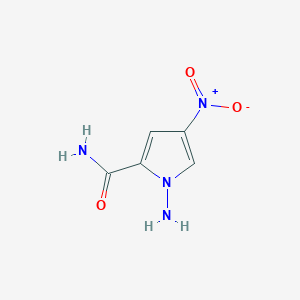
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate](/img/structure/B15205459.png)
